2-Methyl-2-(2-phenylethyl)pyrrolidine
Overview
Description
“2-Methyl-2-(2-phenylethyl)pyrrolidine” is a chemical compound. It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . It is the base chemical structure for a series of stimulant drugs .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, pyrrolidine compounds are known to be used widely in the synthesis of compounds for the treatment of human diseases .Scientific Research Applications
Pharmaceutical and Therapeutic Research
2-Methyl-2-(2-phenylethyl)pyrrolidine derivatives have been extensively studied for their pharmaceutical and therapeutic potential. For instance, certain pyrrolidine-based compounds have been identified as potent inhibitors of α-mannosidase, a key enzyme involved in glycoprotein processing. This inhibition has shown efficacy in impeding the growth of human tumor cells, particularly glioblastoma and melanoma cells, while demonstrating selectivity for tumor cells over normal cells. Such functionalized pyrrolidines could be promising candidates for cancer treatment (Fiaux et al., 2005).
Organic Chemistry and Synthesis
In the realm of organic chemistry, this compound and its derivatives play a crucial role in various synthesis processes. For example, they have been used as efficient organocatalysts in stereoselective Michael addition reactions, which are fundamental in creating complex organic molecules. This includes the synthesis of γ-nitro carbonyl compounds, which are important in various chemical industries (Singh et al., 2013). Additionally, pyrrolidine derivatives are pivotal in the preparation of intermediates for antibiotics, showcasing their broad applicability in pharmaceutical synthesis (Fleck et al., 2003).
Catalysis and Material Science
Pyrrolidine derivatives have found applications in material science, particularly in catalysis. For instance, half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine have been synthesized and shown to be effective catalysts in organic reactions. These complexes exhibit high catalytic activity and stability under ambient conditions, which is critical in industrial applications (Singh et al., 2009).
Molecular Studies and Structural Analysis
In molecular studies, pyrrolidine derivatives have been used in X-ray and neutron diffraction studies to understand the structural attributes of materials and their physical properties. This includes investigations into non-linear optical compounds and charge-density studies, which are significant in developing advanced materials for technological applications (Cole et al., 2002).
Future Directions
Properties
IUPAC Name |
2-methyl-2-(2-phenylethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(9-5-11-14-13)10-8-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMITVUQVZXAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.